molecular formula C25H32N4O3 B2891009 N1-(2-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922015-19-8

N1-(2-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Numéro de catalogue B2891009
Numéro CAS: 922015-19-8
Poids moléculaire: 436.556
Clé InChI: UWTSFYSWUKMSMT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N1-(2-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide” is a complex organic compound. It contains an indole nucleus, which is a common structure in many bioactive compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the indole nucleus, followed by various substitutions and additions to create the final structure. The exact process would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole nucleus, for example, is aromatic and has 10 π-electrons .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The indole nucleus is known to undergo electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure. Indole, for example, is crystalline and colorless .

Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonists

Compounds similar to the requested chemical have been studied for their role as neurokinin-1 (NK-1) receptor antagonists, which are promising in the treatment of depression and emesis. The development of water-soluble, orally active NK-1 receptor antagonists suitable for both intravenous and oral administration represents a significant advancement in this area, showing potential clinical efficacy in managing emesis and depression (Harrison et al., 2001).

KCNQ2 Potassium Channel Openers

Another research application involves the synthesis of orally bioavailable KCNQ2 potassium channel openers, which demonstrated significant activity in a rat model of migraine by reducing the total number of cortical spreading depressions induced by potassium chloride. This indicates potential therapeutic applications for migraine treatment (Wu et al., 2003).

Orexin Receptor Antagonists

Selective blockade of orexin receptors has been explored for its sleep-promoting effects, with studies indicating that orexin-2 receptor antagonism decreases latency for persistent sleep and increases non-rapid eye movement and rapid eye movement sleep time. This research suggests a differential impact of orexin receptors in sleep-wake modulation and potential therapeutic avenues for sleep disorders (Dugovic et al., 2009).

Antifungal Agents

The development of antifungal agents is another application, with compounds like 2-(2-oxo-morpholin-3-yl)-acetamide derivatives showing fungicidal activity against Candida and Aspergillus species. This highlights the potential for new treatments in combating fungal infections (Bardiot et al., 2015).

Sigma 1 Receptor Antagonists

Research into sigma 1 receptor antagonists, such as E-52862 (S1RA), a selective sigma 1 receptor antagonist, has shown efficacy in modifying signs of neuropathy in Zucker diabetic fatty rats, a type 2 diabetes model. This opens up potential treatments for diabetic neuropathy (Paniagua et al., 2016).

Orientations Futures

The future directions for research on this compound could include exploring its potential biological activities and developing new derivatives with improved properties. Indole derivatives have been found to possess various biological activities, suggesting potential for further exploration .

Propriétés

IUPAC Name

N'-(2-ethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c1-3-18-6-4-5-7-21(18)27-25(31)24(30)26-17-23(29-12-14-32-15-13-29)19-8-9-22-20(16-19)10-11-28(22)2/h4-9,16,23H,3,10-15,17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTSFYSWUKMSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.